3-Amino-3-cyclohexylbutanoic acid

Description

Contextualization as a Beta-Amino Acid Analogue

3-Amino-3-cyclohexylbutanoic acid is classified as a β-amino acid. Unlike their α-amino acid counterparts which are the fundamental building blocks of proteins, β-amino acids possess an additional carbon atom between the amino and carboxyl functional groups. This seemingly minor structural alteration has profound implications for their chemical and biological properties. The incorporation of β-amino acids into peptide chains can lead to the formation of unique secondary structures, such as helices, sheets, and turns, that are not observed in natural peptides. rsc.orgnih.gov Furthermore, peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation, a crucial attribute for the development of therapeutic agents with improved stability and bioavailability. rsc.org

Stereochemical and Conformational Significance in Peptide Mimetics Research

The stereochemistry at the β-carbon of a β-amino acid plays a critical role in dictating the conformational preferences of the resulting peptide. For this compound, the β-carbon is a chiral center, meaning it can exist as two enantiomers, (R) and (S). The specific stereoisomer incorporated into a peptide would significantly influence the local and global conformation of the peptide backbone.

The bulky cyclohexyl group is expected to impose considerable steric constraints, thereby restricting the rotational freedom around the Cα-Cβ and Cβ-C(O) bonds. This conformational rigidity is a highly desirable trait in the design of peptide mimetics. By locking the peptide into a specific bioactive conformation, it is possible to enhance binding affinity and selectivity for a biological target. nih.gov Studies on other cyclic β-amino acids, such as those containing cyclopentane (B165970) or cyclohexane (B81311) rings, have demonstrated their ability to induce stable helical or turn structures in peptides. nih.govnih.gov It is reasonable to hypothesize that this compound would similarly act as a potent secondary structure inducer. However, without experimental data from techniques like NMR spectroscopy or X-ray crystallography for peptides containing this specific residue, its precise conformational impact remains a matter of speculation.

Overview of Synthetic and Mechanistic Research Trajectories

The synthesis of β-amino acids can be achieved through various established methodologies. Common strategies include the Arndt-Eistert homologation of α-amino acids, the conjugate addition of amines to α,β-unsaturated esters (Michael addition), and the Reformatsky reaction. For a compound like this compound, a plausible synthetic route could involve the addition of an amine to a β-keto ester precursor bearing a cyclohexyl group, followed by reduction. Stereoselective synthesis would be crucial to obtain enantiomerically pure forms of the amino acid, which could be achieved using chiral auxiliaries or catalysts.

A thorough review of the literature did not yield any specific synthetic procedures or mechanistic studies for this compound. Research in this area would be necessary to enable its incorporation into peptides and to explore its potential applications. Mechanistic studies would involve investigating how the unique structural features of this amino acid influence the folding, stability, and biological activity of the peptides in which it is incorporated. Such studies often employ a combination of experimental techniques and computational modeling to understand the underlying molecular interactions at a detailed level.

Data on Related Compounds

Due to the absence of specific research data for this compound, the following table presents information for a structurally related, but distinct, compound, 3-Cyclohexylbutanoic acid , to provide some context on the physical properties of a molecule with a similar carbon skeleton. It is important to emphasize that this is not the amino acid .

| Property | Value | Source |

| Compound Name | 3-Cyclohexylbutanoic acid | |

| Molecular Formula | C10H18O2 | PubChem |

| Molecular Weight | 170.25 g/mol | PubChem |

| CAS Number | 4361-38-0 | PubChem |

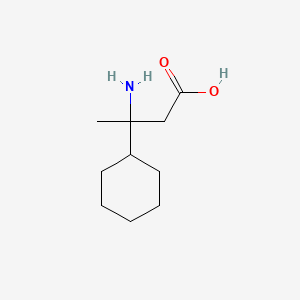

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cyclohexylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(11,7-9(12)13)8-5-3-2-4-6-8/h8H,2-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOOEGGWKXFXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CCCCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 3 Cyclohexylbutanoic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Routes

Achieving stereocontrol is a central challenge in the synthesis of complex molecules like 3-amino-3-cyclohexylbutanoic acid, which contains multiple stereocenters. Enantioselective and diastereoselective methods are employed to produce stereoisomerically pure compounds.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively used in the synthesis of α-substituted β-amino acids. nih.gov One common approach involves the use of chiral oxazolidinones, such as Evans' auxiliaries, which can control the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net For instance, the aldol reaction of a suitably protected β-amino acid bearing a chiral oxazolidinone auxiliary can lead to the formation of syn-aldol products with high purity and yield. researchgate.net The choice of the oxazolidinone's chirality dictates the stereochemistry of the product, allowing access to different stereoisomers. researchgate.net

Another notable chiral auxiliary is pseudoephedrine, which has been successfully used for the highly stereoselective and scalable synthesis of α-substituted β-amino acids. nih.gov The general principle involves attaching the chiral auxiliary to the reactant, performing the stereoselective transformation, and then removing the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org For example, the synthesis of conformationally constrained α-amino acids has been achieved with high stereoselectivity using Evans' auxiliary (4(R/S)-4-phenyl-oxazolidin-2-one) to direct key reactions like asymmetric Michael addition and azidation. researchgate.net

| Chiral Auxiliary | Key Reaction Type | Stereochemical Outcome | Reference |

| Evans' Oxazolidinone | Aldol Reaction | syn-Aldol Products | researchgate.net |

| Evans' Oxazolidinone | Michael Addition, Azidation | High Diastereoselectivity | researchgate.net |

| Pseudoephedrine | Alkylation | High Stereoselectivity | nih.gov |

| (-)-Phenylmenthol | Mannich Condensation | Asymmetric Variant | nih.gov |

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a powerful and efficient alternative to chiral auxiliaries for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net Various forms of organocatalysis, including Brønsted acid, Brønsted base, Lewis acid, and Lewis base catalysis, have been developed for the asymmetric synthesis of β-amino acid derivatives. rsc.org

For instance, synergistic photoredox and Brønsted acid catalysis has enabled a three-component radical cascade reaction to produce enantioenriched unnatural α-amino acid derivatives. nih.gov This method involves the reaction of glycine (B1666218) esters, α-bromo carbonyl compounds, and 2-vinylcyclopropyl ketones to form products with two contiguous stereogenic centers. nih.gov The common amino acid L-proline is a widely used organocatalyst that can produce enantiomerically pure products with high selectivity. youtube.com

Palladium-catalyzed reactions have also been employed for the stereoselective synthesis of chiral α-amino acid derivatives through C(sp³)–H bond activation, where the selectivity is governed by catalyst-bound ligands. researchgate.net

Enzyme-Catalyzed Synthesis Strategies

Enzymes offer a highly selective and environmentally friendly approach to the synthesis of chiral compounds. Ketoreductases (KREDs), for example, have been used in the highly trans-diastereoselective synthesis of a tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, a useful synthon, from a dione (B5365651) precursor. nih.gov Lipases are another class of enzymes utilized in asymmetric synthesis, such as in the enzymatic hydrolytic desymmetrization of a diester to produce a chiral monoester, a key intermediate in the synthesis of (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid. researchgate.net

Enzyme-catalyzed reactions can also be combined with other synthetic methods. For example, β-aminoketones produced from an organocatalytic Mannich reaction can be transformed into enantio- and diastereomerically pure 1,3-aminoalcohols through a combined reduction and dynamic kinetic asymmetric transformation using a lipase. nih.gov

Convergent and Linear Synthesis Strategies

The choice between a linear and convergent approach for synthesizing this compound would depend on the complexity of the target stereoisomer and the availability of suitable starting fragments for a convergent route.

Atom Economy and Sustainability Considerations in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and atom economy, which is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Catalytic methods, both metal-based and organocatalytic, are inherently more atom-economical and sustainable as they reduce the amount of stoichiometric reagents required. researchgate.net

Enzyme-catalyzed reactions are also considered a green chemistry approach due to their high selectivity, mild reaction conditions (often in aqueous media), and biodegradability of the catalyst. nih.gov The use of biocatalysis can significantly improve the process mass intensity (PMI), which is the ratio of the mass of all materials used to the mass of the final product. nih.gov

Elucidation of Stereochemistry and Conformational Landscapes of 3 Amino 3 Cyclohexylbutanoic Acid

Spectroscopic Characterization of Stereoisomers

Spectroscopic techniques are indispensable tools for the structural characterization of stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical techniques like Circular Dichroism (CD) are particularly powerful in this regard.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For 3-Amino-3-cyclohexylbutanoic acid, ¹H and ¹³C NMR are used to assign the chemical shifts and coupling constants of the protons and carbons. These parameters are sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively, offering insights into the molecule's conformation.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine through-space proximities between protons. This data is critical for establishing the relative stereochemistry and for identifying preferred solution-phase conformations. For instance, specific NOE cross-peaks would be expected between the protons of the cyclohexyl ring and the protons of the butanoic acid backbone, which would differ for various rotamers.

Table 1: Hypothetical ¹H NMR Data for a Stereoisomer of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | 2.5 - 2.7 | m | - |

| H4 (CH₃) | 1.2 - 1.4 | d | 7.0 |

| Cyclohexyl-H | 1.0 - 1.9 | m | - |

| NH₂ | 7.8 - 8.2 | br s | - |

| OH | 11.0 - 12.0 | br s | - |

| Note: This table is a hypothetical representation and actual values would be determined experimentally. |

Circular Dichroism (CD) spectroscopy is a key technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the synthesized or isolated compound can be unequivocally assigned. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the rest of the chiral molecule.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. This information is invaluable for unambiguously determining the absolute configuration (if a suitable crystal of a single enantiomer is obtained) and for identifying the preferred conformation in the crystalline state. Furthermore, the packing of the molecules in the crystal lattice can reveal intermolecular interactions, such as hydrogen bonding networks, which can influence the solid-state conformation.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Z | 4 |

| Note: This table presents hypothetical data that would be obtained from an X-ray crystallographic analysis. |

Solution-Phase Conformational Preferences and Dynamics

The conformation of this compound in solution can differ significantly from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent.

Rotation around the single bonds, particularly the C3-C(cyclohexyl) and C2-C3 bonds, gives rise to different rotational isomers (rotamers). The relative energies of these rotamers determine the conformational preferences of the molecule in solution. Computational modeling, in conjunction with experimental data from NMR (e.g., coupling constants and NOEs), can be used to map the potential energy surface and to estimate the energy barriers between different conformational states. The bulky cyclohexyl group is expected to play a significant role in restricting rotation and favoring certain conformations to minimize steric hindrance.

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) allows for the possibility of intramolecular hydrogen bonding. This can lead to the formation of stable, pseudo-cyclic secondary structures. For example, a hydrogen bond could form between the amino group and the carbonyl oxygen of the carboxylic acid. The presence and strength of such intramolecular hydrogen bonds can be investigated using techniques like infrared (IR) spectroscopy (by observing shifts in the O-H and N-H stretching frequencies in dilute solutions) and variable temperature NMR studies. These intramolecular interactions can significantly influence the conformational landscape and the biological activity of the molecule.

Influence of the Cyclohexyl Moiety on Conformational Rigidity

The conformational flexibility of a molecule is a critical determinant of its biological activity and physical properties. In the case of β-amino acids, the rotational freedom around the single bonds of the carbon backbone dictates the accessible three-dimensional space the molecule can occupy. The introduction of a bulky, sterically demanding substituent, such as a cyclohexyl group, at the Cβ position of the butanoic acid chain in this compound profoundly influences its conformational landscape, leading to a significant increase in rigidity compared to its acyclic or less substituted counterparts.

The primary reason for this increased rigidity stems from the steric hindrance imposed by the cyclohexyl ring. This six-membered aliphatic ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain. The carbon atom of the cyclohexyl ring attached to the Cβ of the butanoic acid backbone holds the rest of the ring in a spatially defined orientation. This, in turn, restricts the rotation around the Cα-Cβ and Cβ-C(cyclohexyl) bonds. Free rotation that would be possible in a simpler β-amino acid, such as β-aminobutanoic acid, is energetically penalized in this compound due to van der Waals clashes between the cyclohexyl ring and the substituents on the Cα and Cβ atoms (the amino group, the methyl group, and the carboxylic acid moiety).

Research on other carbocyclic β-amino acids supports the principle that cyclic structures significantly limit conformational flexibility. rsc.org For instance, studies on peptides containing β-amino acids with cyclic constraints have shown that these residues act as potent inducers of specific secondary structures, such as helices and turns. rsc.orgnih.gov This propensity to form well-defined structures is a direct consequence of the reduced number of accessible conformations. Homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), for example, are known to fold into robust 14-helical structures, a testament to the conformational directing effect of the cyclohexane (B81311) ring. rsc.orgnih.gov Even with a high degree of substitution on the cyclohexane ring, the adoption of stable secondary structures is maintained, highlighting the dominant role of the cyclic moiety in defining the conformational preferences. nih.govchemrxiv.org

The stabilizing effect of cycloalkyl groups on peptide structures has been observed to correlate with the size of the ring, with larger rings imparting greater rigidity. nih.gov The cyclohexyl group, being a relatively large and conformationally locked unit, is particularly effective at this. In the context of this compound, the cyclohexyl group and the adjacent methyl group at the C3 position create a highly crowded environment, further restricting the torsional angles (phi, φ, and psi, ψ) of the backbone to a narrow range of values. This is in stark contrast to a more flexible amino acid where these angles could span a much broader conformational space.

To illustrate the impact of the cyclohexyl group on conformational freedom, the following table presents a qualitative comparison of the expected torsional angle ranges for a generic, unconstrained β-amino acid versus a β-amino acid with a bulky Cβ-substituent like a cyclohexyl group.

| Torsional Angle | Unconstrained β-Amino Acid (e.g., β-aminobutanoic acid) | Constrained β-Amino Acid (e.g., this compound) |

| Φ (phi) | Wide range of accessible angles | Significantly restricted range |

| Ψ (psi) | Wide range of accessible angles | Significantly restricted range |

| Θ (theta) | Relatively free rotation | Highly restricted rotation |

This table provides a generalized representation based on established principles of conformational analysis. The exact values would require specific experimental or computational determination.

In essence, the cyclohexyl moiety in this compound acts as a conformational lock. By limiting the rotational freedom of the backbone, it pre-organizes the molecule into a more defined set of conformations. This enforced rigidity is a key feature that can be exploited in the design of foldamers and peptidomimetics, where a predictable and stable three-dimensional structure is often a prerequisite for biological function. nih.govrsc.org The constrained nature of such amino acids can lead to enhanced binding affinity to target proteins and improved resistance to enzymatic degradation. nih.gov

Design and Synthesis of Derivatives and Analogues of 3 Amino 3 Cyclohexylbutanoic Acid

Modifications at the Amino Group: Amide, Carbamate (B1207046), and Urea (B33335) Derivatives

The primary amino group of 3-amino-3-cyclohexylbutanoic acid is a prime site for chemical modification, allowing for the introduction of a wide array of functionalities that can modulate the compound's properties. The synthesis of amide, carbamate, and urea derivatives is a common strategy to explore the structure-activity relationships of this β-amino acid.

Amide Derivatives: N-acylation is a fundamental transformation for the amino group. This can be readily achieved by reacting the amino acid with an acyl chloride or an acid anhydride (B1165640) under basic conditions. A variety of acyl groups, ranging from simple alkyl and aryl to more complex heterocyclic and polycyclic aromatic moieties, can be introduced. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. These modifications can influence the molecule's lipophilicity, hydrogen bonding capacity, and conformational preferences.

Carbamate Derivatives: Carbamates are typically synthesized by reacting the amino group with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O). These reactions are often performed in a biphasic system or in an organic solvent with a mild base. The resulting N-Cbz or N-Boc protected amino acids are not only crucial intermediates in peptide synthesis but can also exhibit biological activities in their own right. The carbamate linkage alters the basicity of the nitrogen atom and introduces sterically demanding groups that can influence molecular recognition.

Urea Derivatives: The formation of urea derivatives introduces a hydrogen-bond donor and acceptor moiety, which can significantly impact intermolecular interactions. Symmetrical or unsymmetrical ureas can be synthesized by reacting the amino group with an isocyanate. For example, treatment with phenyl isocyanate would yield the corresponding N-phenylurea derivative. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of an amine, provides access to a wider range of substituted ureas.

Table 1: Synthesis of Amino Group Derivatives of this compound

| Derivative Type | Reagent | General Reaction Conditions | Resulting Functional Group |

| Amide | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) in an inert solvent | N-Acyl (R-CO-NH-) |

| Amide | Acid Anhydride ((RCO)₂O) | Base or aqueous basic conditions | N-Acyl (R-CO-NH-) |

| Carbamate | Benzyl Chloroformate (Cbz-Cl) | Aqueous base (e.g., NaHCO₃) | N-Benzyloxycarbonyl (Cbz) |

| Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Triethylamine) in an organic solvent | N-tert-butoxycarbonyl (Boc) |

| Urea | Isocyanate (R-NCO) | Inert solvent | N-Substituted Urea (R-NH-CO-NH-) |

Carboxylic Acid Functionalization: Ester and Amide Analogues

The carboxylic acid group of this compound provides another handle for chemical derivatization, enabling the synthesis of esters and amides. These modifications can enhance the molecule's metabolic stability, cell permeability, and pharmacokinetic profile.

Ester Analogues: Esterification of the carboxylic acid can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. For more sensitive substrates, milder conditions are preferred, such as reaction with an alkyl halide in the presence of a base like cesium carbonate, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). A variety of alcohols, from simple methanol (B129727) and ethanol (B145695) to more complex and sterically hindered alcohols, can be employed to generate a diverse range of esters.

Amide Analogues: The formation of amide analogues from the carboxylic acid is a cornerstone of medicinal chemistry and peptide science. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). youtube.com The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions, particularly racemization if the starting amino acid is chiral. This methodology allows for the incorporation of a wide range of amine-containing fragments, leading to the generation of diverse amide libraries.

Table 2: Synthesis of Carboxylic Acid Derivatives of this compound

| Derivative Type | Reagent(s) | General Reaction Conditions | Resulting Functional Group |

| Ester | Alcohol (R-OH), Acid Catalyst | Reflux | Ester (-COOR) |

| Ester | Alkyl Halide (R-X), Base | Inert solvent, room temperature or heating | Ester (-COOR) |

| Ester | Alcohol (R-OH), DCC, DMAP | Inert solvent, room temperature | Ester (-COOR) |

| Amide | Amine (R-NH₂), Coupling Agent (e.g., EDC, HBTU) | Inert solvent, room temperature | Amide (-CONHR) |

Stereochemical Modifications and Diastereomeric Series Synthesis

The this compound molecule possesses two stereocenters, at the C3 position of the butanoic acid chain and potentially on the cyclohexane (B81311) ring if it is substituted. This allows for the existence of multiple diastereomers, each with a unique three-dimensional arrangement of its functional groups. The synthesis of stereochemically pure diastereomers is of paramount importance, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles.

The stereoselective synthesis of β-amino acids can be approached in several ways. One common strategy is the stereoselective Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester precursor. rsc.org The use of chiral auxiliaries or chiral catalysts can direct the addition to favor the formation of one diastereomer over the others. For instance, the addition of a chiral lithium amide to an appropriately substituted cyclohexyl-containing α,β-unsaturated ester can lead to the formation of specific diastereomers. chemrxiv.org

Another approach involves the resolution of a racemic mixture of diastereomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base, followed by fractional crystallization. Alternatively, enzymatic resolution, which takes advantage of the stereoselectivity of enzymes like lipases or proteases, can be employed to selectively react with one enantiomer, allowing for the separation of the stereoisomers.

The ability to synthesize specific diastereomers allows for a systematic exploration of the stereochemical requirements for biological activity. By comparing the activities of different diastereomeric series, researchers can elucidate the optimal spatial arrangement of the pharmacophoric elements.

Cyclohexane Ring Modifications and Bioisosteric Replacements

Substitutions on the Cyclohexane Ring: The introduction of substituents on the cyclohexane ring can alter its conformational preferences and introduce new points of interaction with biological targets. For example, hydroxylation of the ring can increase polarity and provide additional hydrogen bonding capabilities. nih.gov The synthesis of such derivatives often starts from a pre-functionalized cyclohexane precursor.

Bioisosteric Replacements: Bioisosteric replacement involves substituting the cyclohexane ring with another functional group or moiety that retains similar steric and electronic properties, while potentially improving other characteristics such as metabolic stability or synthetic accessibility. Common bioisosteres for a cyclohexane ring include other cyclic systems like cyclopentyl, cycloheptyl, or heterocyclic rings such as piperidine (B6355638) or tetrahydropyran. Acyclic fragments that mimic the spatial arrangement of the cyclohexane ring can also be considered. For example, a gem-dimethyl group can impart a similar degree of conformational restriction as a cyclohexane ring in certain contexts. The synthesis of these analogues would require starting from the appropriately modified building blocks. For instance, a 3-amino-3-cyclopentylbutanoic acid could be synthesized using a similar synthetic route but starting from cyclopentyl-containing precursors. The exploration of bioisosteric replacements is a powerful strategy in drug design to optimize lead compounds. nih.gov

Strategic Incorporation into Peptidomimetic Architectures

The incorporation of this compound into peptide sequences gives rise to peptidomimetics with unique structural and functional properties. As a β-amino acid, it introduces a different backbone structure compared to natural α-amino acids, which can lead to the formation of novel secondary structures and enhanced resistance to enzymatic degradation.

Design Principles for Beta-Peptide and Hybrid Peptide Mimetics

β-Peptides, which are oligomers of β-amino acids, are known to adopt stable, well-defined secondary structures, such as helices, sheets, and turns, even in short sequences. acs.org The incorporation of conformationally constrained β-amino acids like this compound can further stabilize these structures. The cyclohexane ring restricts the torsional angles of the backbone, predisposing the peptide to adopt a specific fold.

The design of β-peptides and hybrid α,β-peptides often aims to mimic the spatial arrangement of side chains in a natural α-peptide that is known to bind to a specific biological target. By carefully selecting the sequence of β-amino acids and their stereochemistry, it is possible to create peptidomimetics that present their functional groups in a similar orientation to the parent peptide, thereby retaining or even enhancing biological activity. The cyclohexyl group can serve as a scaffold to project other functional groups in a defined manner.

Solid-Phase and Solution-Phase Synthesis of this compound-Containing Peptidomimetics

The synthesis of peptidomimetics containing this compound can be carried out using both solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely used method for the synthesis of peptides and peptidomimetics due to its efficiency and ease of purification. researchgate.netnih.govmdpi.comejbiotechnology.infobeilstein-journals.org The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. For the incorporation of this compound, an appropriately protected derivative, typically N-Fmoc protected, is used. The coupling reactions are mediated by standard peptide coupling reagents. The major advantage of SPPS is that excess reagents and by-products can be removed by simple filtration and washing steps.

Solution-Phase Peptide Synthesis: Solution-phase synthesis is a classical method that is still valuable, particularly for the large-scale synthesis of peptides or for complex sequences where SPPS may be problematic. nih.govekb.eg In this approach, the peptide is synthesized in solution, and the intermediates are purified after each step by crystallization or chromatography. While more labor-intensive, solution-phase synthesis offers greater flexibility in terms of reaction conditions and the ability to characterize intermediates thoroughly. The coupling of this compound in solution-phase follows the same principles of carboxylic acid activation and amide bond formation as in SPPS.

Computational Chemistry and Theoretical Investigations of 3 Amino 3 Cyclohexylbutanoic Acid

Ab Initio and Density Functional Theory (DFT) Calculations

A thorough search of scientific databases indicates a lack of specific ab initio or Density Functional Theory (DFT) studies performed on 3-Amino-3-cyclohexylbutanoic acid. Such calculations are fundamental in computational chemistry for elucidating the electronic properties and predicting the spectroscopic behavior of molecules.

There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the distribution of electron density for this compound. These investigations would typically provide insights into the molecule's reactivity and potential interaction sites.

Specific theoretical predictions of the vibrational frequencies and corresponding infrared (IR) and Raman spectra for this compound are not found in the current body of scientific literature. These theoretical spectra, when calculated, are often used to complement experimental spectroscopic data for structural confirmation.

Molecular Mechanics and Molecular Dynamics Simulations

Detailed molecular mechanics or molecular dynamics (MD) simulation studies for this compound have not been reported. These computational techniques are instrumental in exploring the conformational landscape and dynamic behavior of molecules.

Information regarding the conformational energy hypersurfaces and the identification of global and local energy minima for this compound is not available. Such studies would be crucial for understanding the molecule's preferred three-dimensional structures.

There are no published studies on how different solvents might affect the conformational equilibrium of this compound. Solvation models are typically employed in computational chemistry to simulate the behavior of a molecule in a solution, which is critical for predicting its properties in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Studies

No Quantitative Structure-Activity Relationship (QSAR) studies specifically involving this compound appear to have been conducted. QSAR models are developed to correlate the chemical structure of compounds with their biological activities, providing a predictive tool for drug discovery and development. The absence of such studies suggests that the biological activities of this compound have not been extensively modeled using this approach.

Ligand-Receptor Interaction Modeling

Computational modeling plays a pivotal role in elucidating the molecular interactions between this compound and its biological targets. A primary target for this compound, and other gabapentinoids, is the α2δ-1 subunit of voltage-gated calcium channels (CaV). ucl.ac.uk Docking studies and cryo-electron microscopy (cryo-EM) have provided significant insights into the binding mechanism, revealing a highly specific and encapsulated binding pocket.

The interaction of gabapentinoids with the CaVα2δ-1 subunit is crucial for their pharmacological effects. nih.gov These drugs, including this compound, bind to the CaVα2δ-1 and CaVα2δ-2 subunits, but not to the related CaVα2δ-3 and CaVα2δ-4 isoforms. nih.gov This selectivity is a key aspect explored in computational models.

Structural analyses have identified the binding site for gabapentinoids within the dCache1 domain of the CaVα2δ-1 subunit. nih.govbiorxiv.org This binding pocket completely encapsulates the ligand. nih.govbiorxiv.org The binding of this compound is thought to interfere with the trafficking of calcium channels to the neuronal membrane, thereby reducing calcium influx. pnas.org

Computational docking simulations and structural studies have identified key amino acid residues within the CaVα2δ-1 binding pocket that are critical for the interaction with gabapentinoids. These interactions are primarily hydrogen bonds and hydrophobic interactions.

Key Interacting Residues in the CaVα2δ-1 Binding Pocket:

| Interacting Residue | Type of Interaction |

| Arg217 | Hydrogen Bond |

| Trp242 | Hydrophobic Interaction |

| Tyr245 | Hydrogen Bond |

| Asn261 | Hydrogen Bond |

| Ser467 | Hydrogen Bond |

| Arg558 | Hydrogen Bond |

The structural basis for the selectivity of gabapentinoids for CaVα2δ-1 and CaVα2δ-2 over the insensitive isoforms (CaVα2δ-3 and CaVα2δ-4) can be attributed to specific amino acid variations in the binding pocket. nih.gov Modeling studies have shown that changes in these residues in the insensitive isoforms can lead to the loss of hydrogen bonds or introduce steric clashes, thus preventing effective binding. biorxiv.org

Amino Acid Variations and Their Predicted Impact on Binding in Insensitive Isoforms:

| Residue in Sensitive Isoforms (CaVα2δ-1/2) | Corresponding Residue in Insensitive Isoforms (CaVα2δ-3/4) | Predicted Impact on Binding |

| Tyr245 | Phe | Loss of a hydrogen bond |

| Ser467 | Ala | Loss of a hydrogen bond |

| Arg558 | Gln/Lys | Altered electrostatic interactions |

These computational and structural findings provide a detailed framework for understanding the molecular mechanism of action of this compound and guide the rational design of new ligands with improved affinity and selectivity for the α2δ subunits of voltage-gated calcium channels. nih.gov

Mechanistic Insights into Molecular Interactions of 3 Amino 3 Cyclohexylbutanoic Acid Analogues

Principles of Molecular Recognition and Binding

Molecular recognition is the foundation of many biological processes, wherein molecules selectively bind to one another based on their complementary shapes, sizes, and chemical properties. nih.gov For analogues of 3-amino-3-cyclohexylbutanoic acid, the principles of molecular recognition are primarily governed by a combination of factors that allow them to interact with biological macromolecules like proteins and nucleic acids.

The three-dimensional structure of these analogues is a key determinant in their binding capabilities. The cyclohexane (B81311) ring, a prominent feature, introduces a significant hydrophobic surface. This hydrophobicity drives the molecule to seek out and bind to nonpolar pockets within a biological target, a phenomenon known as the hydrophobic effect. nih.gov This effect is a major driving force in protein folding and ligand binding, as it minimizes the disruption of the highly ordered network of hydrogen bonds in the surrounding water molecules.

Furthermore, the amino and carboxylic acid functional groups are crucial for establishing specific interactions. These groups can exist in charged states at physiological pH, allowing for strong electrostatic interactions, such as salt bridges, with oppositely charged residues in a binding site. nih.gov They are also capable of forming hydrogen bonds, which are highly directional interactions that contribute significantly to the specificity and stability of the binding. openstax.orgnih.gov The precise spatial arrangement of these functional groups in relation to the cyclohexyl scaffold dictates the geometry of these interactions and, consequently, the selectivity for a particular binding partner.

Enzyme-Substrate/Inhibitor Mimicry at Active Sites

Analogues of this compound can be designed to act as mimics of natural enzyme substrates or inhibitors. nih.gov This mimicry allows them to fit into the active site of an enzyme, the region responsible for catalysis, and modulate its activity. The effectiveness of this mimicry hinges on the structural and electronic resemblance of the analogue to the enzyme's natural substrate or transition state.

A compelling example of this is seen in the inhibition of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). While specific studies on this compound are limited, research on analogous cyclic compounds, such as (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, demonstrates the principle of potent, mechanism-based inactivation of GABA-AT. nih.gov These inhibitors are designed to be processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently bonds to the enzyme, thereby irreversibly inactivating it.

The cyclohexyl group of this compound analogues can play a crucial role in this mimicry by occupying a hydrophobic binding pocket within the active site that would normally accommodate a part of the natural substrate. The amino and carboxylate groups can then interact with key catalytic residues, positioning the analogue for a reaction that leads to inhibition. The rigidity of the cyclic structure helps to pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty associated with the binding process.

Interactions with Biological Macromolecules through Non-Covalent Forces

The binding of this compound analogues to biological macromolecules is mediated by a variety of non-covalent forces. nih.govrsc.org While individually weak, the cumulative effect of these interactions can lead to strong and specific binding. openstax.org These forces include:

Hydrogen Bonds: These are formed between the amino and carboxyl groups of the analogue and suitable donor or acceptor groups on the macromolecule, such as the side chains of amino acids like asparagine, glutamine, and arginine, or the peptide backbone. nih.gov

Electrostatic Interactions: The charged amino and carboxylate groups can form strong ionic interactions with oppositely charged residues on the protein surface, such as aspartate, glutamate, lysine, and arginine. nih.gov

Van der Waals Forces: These are weak, short-range interactions that arise from temporary fluctuations in electron density. The large, nonpolar surface of the cyclohexyl group provides a significant area for van der Waals contacts with hydrophobic regions of a binding pocket. openstax.org

The interplay of these forces determines the strength and specificity of the interaction between the analogue and its biological target.

Elucidation of Specific Binding Modes and Recognition Motifs

Understanding the precise way in which an analogue of this compound binds to its target is crucial for rational drug design and for deciphering its biological effects. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating these binding modes. researchgate.net

For instance, a crystal structure of a protein-analogue complex can reveal the exact orientation of the analogue within the binding site and the specific non-covalent interactions that hold it in place. nih.gov This information can highlight key recognition motifs, which are recurring patterns of interactions between the ligand and the protein. For example, the carboxylate group of the analogue might consistently form a salt bridge with a specific arginine residue in a family of related enzymes.

Role in Self-Assembly and Supramolecular Chemistry

Beyond their interactions with biological macromolecules, analogues of this compound can also engage in self-assembly, a process where molecules spontaneously organize into well-defined, larger structures. beilstein-journals.org This area of supramolecular chemistry is driven by the same non-covalent interactions that govern protein binding. nih.gov

The amphiphilic nature of these analogues, possessing both a hydrophobic cyclohexyl group and hydrophilic amino and carboxyl groups, makes them prime candidates for self-assembly in aqueous environments. Depending on the specific structure and the conditions, they can form a variety of supramolecular architectures, such as nanofibers, vesicles, or hydrogels. rsc.org

For example, studies on the self-assembly of other amino acid derivatives have shown that π-π stacking interactions between aromatic groups and hydrogen bonding between the amino acid functionalities are key driving forces. rsc.org In the case of this compound analogues, the hydrophobic interactions between the cyclohexyl rings would likely play a dominant role in the initial aggregation, while hydrogen bonding networks between the amino and carboxyl groups would provide directional control and stability to the resulting supramolecular structure. The insertion of a single amino acid can have a significant impact on the self-assembly pathway of aromatic peptide amphiphiles, highlighting the sensitivity of these systems to small structural changes. researchgate.net

The ability to form such ordered structures opens up possibilities for the development of novel biomaterials with applications in drug delivery, tissue engineering, and nanotechnology.

Emerging Research Frontiers and Methodological Advancements

High-Throughput Synthesis and Screening Methodologies for Analogues

The development of novel therapeutic agents and research tools often relies on the rapid synthesis and evaluation of a large number of structural analogues. High-throughput synthesis (HTS) and screening are central to this effort, enabling an efficient exploration of the structure-activity relationship (SAR).

High-Throughput Synthesis: The synthesis of a library of 3-Amino-3-cyclohexylbutanoic acid analogues would likely employ parallel synthesis or solid-phase synthesis techniques. nih.gov These methods allow for the systematic modification of different parts of the molecule. For instance, a library could be generated by varying the substituents on the cyclohexyl ring or by modifying the butanoic acid backbone. Solid-phase synthesis, starting with a resin-bound cyclohexyl precursor, would enable the sequential addition of the amino and carboxylic acid functionalities with various protecting groups and coupling reagents, facilitating purification. nih.gov

Screening Methodologies: Following synthesis, high-throughput screening assays are required to identify compounds with desired biological activity. For analogues of this compound, which is structurally related to GABA analogues like pregabalin (B1679071) wikipedia.org, screening would likely focus on neuronal targets. This could involve:

Radioligand Binding Assays: To measure the affinity of analogues for specific receptor sites, such as the α2δ subunit of voltage-gated calcium channels or GABA receptors. acs.org

Functional Assays: Using automated patch-clamp electrophysiology or fluorescent ion indicators in cell lines expressing the target receptor or channel to measure the functional effect of the compounds. acs.org

Enzyme Inhibition Assays: If the target is an enzyme, such as GABA aminotransferase, spectrophotometric or fluorometric assays in multi-well plates would be used to determine inhibitory activity.

The data below outlines a hypothetical library of analogues designed for high-throughput synthesis and screening.

Table 1: Hypothetical Analogues of this compound for HTS

| Modification Site | Parent Structure | Proposed Modifications | Rationale for Modification |

|---|---|---|---|

| Cyclohexyl Ring | 3-Amino-3-cyclohexyl butanoic acid | - Methyl, Ethyl, Fluoro, Chloro, Hydroxyl groups at various positions (2, 3, 4) | Explore steric and electronic effects on binding affinity and selectivity. |

| Butanoic Acid Chain | 3-Amino-3-cyclohexylbutanoic acid | - Chain extension (pentanoic, hexanoic) or shortening (propanoic) | Investigate the impact of chain length on target interaction. |

| Amino Group | 3-Amino -3-cyclohexylbutanoic acid | - N-methylation, N-acetylation | Modify polarity and hydrogen bonding capacity. |

Advanced Spectroscopic Techniques for Structural Characterization in Complex Environments

Understanding how a molecule like this compound interacts with its biological target requires advanced spectroscopic methods that can provide structural information in solution or even within a biological matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compound chemicalbook.comchemicalbook.com, more advanced techniques are needed for complex environments.

2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can resolve overlapping signals and confirm connectivity in complex mixtures or when bound to a protein. nih.gov

Saturation Transfer Difference (STD) NMR: This technique is invaluable for studying ligand-receptor interactions. It identifies which protons of the ligand are in close proximity to a protein target, mapping the binding epitope.

¹⁹F NMR: For analogues containing a fluorine atom, ¹⁹F NMR offers a highly sensitive and specific probe to monitor binding and conformational changes without background signal from the biological matrix.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming molecular weight and for studying non-covalent interactions.

Electrospray Ionization (ESI-MS): Can be used to observe the non-covalent complex between this compound analogues and their protein targets, providing stoichiometric information.

Hydrogen-Deuterium Exchange (HDX-MS): This method can reveal changes in the conformation and dynamics of a target protein upon ligand binding by measuring the rate of deuterium (B1214612) exchange of backbone amide protons.

Table 2: Application of Advanced Spectroscopic Techniques

| Technique | Environment | Information Gained for this compound |

|---|---|---|

| Saturation Transfer Difference (STD) NMR | In solution with target protein | Identifies the parts of the molecule directly interacting with the receptor. |

| Hydrogen-Deuterium Exchange (HDX-MS) | In solution with target protein | Maps regions on the target protein where conformation changes upon binding. |

| 2D HSQC/HMBC NMR | In biological fluids (e.g., serum, urine) | Enables structural identification and quantification in a complex metabolic background. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov For this compound, these computational tools can guide the design of new analogues with improved properties.

De Novo Design: Generative ML models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on large chemical databases to generate novel molecular structures. researchgate.net By providing the this compound scaffold as a starting point, these models can propose new analogues that are synthetically accessible and possess desirable features.

Predictive Modeling: ML models, particularly deep neural networks, can be trained to predict various properties of molecules, saving significant time and resources. nih.goveurekalert.org

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can predict the biological activity of newly designed analogues based on their chemical structure, prioritizing the most promising candidates for synthesis.

ADME/Tox Prediction: Predicting properties like absorption, distribution, metabolism, excretion, and toxicity early in the design phase is critical. AI platforms can build models to forecast these parameters for virtual analogues. micar21.com

Computational Biology: Molecular dynamics (MD) simulations, often enhanced by machine learning potentials, can model the interaction of this compound analogues with their target proteins at an atomic level. nih.gov These simulations can reveal detailed binding modes, calculate binding free energies, and explain the molecular basis for an analogue's activity. nih.govacs.org

Table 3: AI/ML Strategies for Analogue Design

| AI/ML Approach | Application | Expected Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo molecular design | Generation of novel, synthetically feasible analogues with drug-like properties. researchgate.net |

| Deep Neural Network (DNN) QSAR | Biological activity prediction | Prioritization of virtual compounds with the highest predicted potency and selectivity. nih.gov |

| Molecular Dynamics (MD) Simulations | Binding mode analysis | Atomic-level understanding of how analogues interact with their target, guiding further design. acs.org |

Development of Novel Chemical Probes and Tools Based on this compound Scaffolds

A chemical probe is a molecule designed to study a specific biological target or process. By modifying the this compound scaffold, researchers can create powerful tools to investigate its mechanism of action and identify its binding partners in a cellular context. mdpi.com

Photoaffinity Probes: These probes are designed to form a covalent bond with their target protein upon photoactivation. A typical design involves incorporating a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., alkyne or azide (B81097) for click chemistry) onto the scaffold. mdpi.com After incubation with cells or cell lysates and exposure to UV light, the probe will covalently label its binding partners, which can then be identified using proteomics.

Affinity-Based Probes: These probes are used for affinity purification of target proteins. The this compound scaffold would be attached to a solid support, such as agarose (B213101) beads, via a linker. This affinity matrix can then be used to "pull down" binding proteins from a complex biological sample.

Fluorescent Probes: By attaching a fluorophore to the this compound molecule, its localization and dynamics can be visualized within living cells using advanced microscopy techniques like confocal microscopy or fluorescence resonance energy transfer (FRET).

Table 4: Chemical Probes Based on the this compound Scaffold

| Probe Type | Functional Groups Added | Research Application |

|---|---|---|

| Photoaffinity Labeling Probe | Photoreactive group (e.g., Diazirine) and a clickable tag (e.g., Alkyne) | Covalently label and identify direct protein targets (target deconvolution). mdpi.com |

| Affinity Chromatography Probe | Linker arm attached to a solid support (e.g., Sepharose beads) | Isolate and purify binding partners from cell lysates. |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Visualize the subcellular localization of the compound in real-time. |

Q & A

Q. How should researchers design toxicity studies for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.